UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc

CAS No.:

Cat. No.: VC16533174

Molecular Formula: C27H45N3O19P2

Molecular Weight: 777.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H45N3O19P2 |

|---|---|

| Molecular Weight | 777.6 g/mol |

| IUPAC Name | [3-acetamido-2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 3-hydroxydecanoate |

| Standard InChI | InChI=1S/C27H45N3O19P2/c1-3-4-5-6-7-8-15(33)11-19(35)47-24-20(28-14(2)32)26(46-16(12-31)22(24)37)48-51(42,43)49-50(40,41)44-13-17-21(36)23(38)25(45-17)30-10-9-18(34)29-27(30)39/h9-10,15-17,20-26,31,33,36-38H,3-8,11-13H2,1-2H3,(H,28,32)(H,40,41)(H,42,43)(H,29,34,39) |

| Standard InChI Key | MQPZMQHQQMJGDE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |

Introduction

Chemical Structure and Biophysical Properties

Molecular Architecture

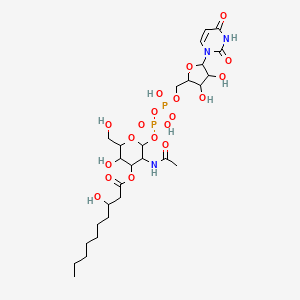

The compound consists of a uridine diphosphate (UDP) moiety linked to GlcNAc via a pyrophosphate bridge. The 3-OH group of GlcNAc is acylated with an R-3-hydroxydecanoyl chain (Fig. 1). Crystallographic studies of E. coli LpxA bound to UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc reveal that the acyl chain occupies a hydrophobic cavity, with the 3-hydroxyl group forming hydrogen bonds to conserved residues (His125 and Asn137) .

Table 1: Structural Parameters from Crystallography

| Parameter | Value (Å) | Source |

|---|---|---|

| Resolution | 1.74–1.85 | |

| Acyl Chain Binding Pocket | 14-carbon optimized | |

| UDP Binding Modes | 2 distinct conformations |

Thermodynamic and Kinetic Properties

LpxA catalyzes the reversible transfer of the R-3-hydroxyacyl chain from acyl carrier protein (ACP) to UDP-GlcNAc. The equilibrium constant (K<sub>eq</sub>) for this reaction is approximately 0.01, favoring the reactants under physiological conditions . This thermodynamic challenge underscores the necessity of downstream enzymes like LpxC to drive lipid A synthesis forward .

Biosynthesis and Enzymatic Regulation

Role of LpxA in Lipid A Pathway

LpxA initiates lipid A biosynthesis by transferring an R-3-hydroxyacyl chain to UDP-GlcNAc. Structural analyses demonstrate that E. coli LpxA exhibits strict specificity for 14-carbon R-3-hydroxymyristate, while homologs in other species (e.g., P. aeruginosa) accommodate shorter chains like R-3-hydroxydecanoate . This specificity is governed by the volume and hydrophobicity of the enzyme’s acyl-binding pocket .

Catalytic Mechanism

The reaction proceeds via a sequential ordered mechanism:

-

Acyl-ACP Binding: R-3-hydroxyacyl-ACP docks into LpxA’s hydrophobic groove.

-

UDP-GlcNAc Binding: The sugar nucleotide binds adjacent to the acyl chain.

-

Nucleophilic Attack: The 3-OH group of GlcNAc attacks the thioester carbonyl of acyl-ACP, forming an oxyester bond .

Mutagenesis studies identify His125 and Asn137 as critical for stabilizing the transition state, while Trp96 and Phe190 enforce acyl chain selectivity .

Chemical Synthesis and Methodological Advances

Challenges in Synthetic Preparation

The compound’s structural complexity—particularly the labile pyrophosphate linkage and acid/base-sensitive acyl group—has hindered traditional synthesis. Early attempts suffered from low yields (≤20%) and side reactions like acyl migration .

Modern Synthetic Strategies

A 2024 protocol by Zhang et al. achieved a reliable synthesis of UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc via the following steps :

Table 2: Key Steps in Chemical Synthesis

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Selective C1-OH deprotection | Hydrazine acetate | 90% |

| 2 | Levulinoyl group introduction | Levulinic anhydride, DMAP | 85% |

| 3 | Pyrophosphate bond formation | CDI, tetrazole, 4 days | 92% |

| 4 | Global deprotection | Hydrazine acetate, HF | 75% |

This approach employs judicious protecting groups (levulinoyl, TBS) and a nucleophilic 5′-phosphate uridine to enhance efficiency and purity . The final product was validated via <sup>1</sup>H NMR and ion-exchange chromatography .

Applications in Antimicrobial Research

Enzyme Inhibition Assays

UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc serves as a substrate for LpxC, the zinc-dependent deacetylase that catalyzes the committed step of lipid A biosynthesis . Inhibitors like CHIR-090 and L-161,240 compete with this compound for binding to LpxC, providing a platform for high-throughput drug screening .

Structural Insights for Antibiotic Design

Crystal structures of LpxA bound to UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc have identified two UDP binding modes:

-

Mode 1: UDP adopts a compact conformation, favoring acyl transfer.

-

Mode 2: UDP shifts to an extended conformation, potentially regulating enzyme activity .

These findings inform the design of peptidomimetics and small molecules that disrupt LpxA’s catalytic cycle .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume